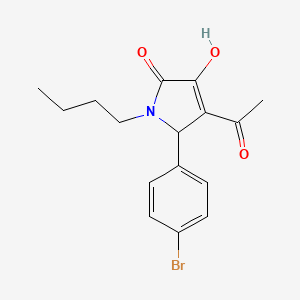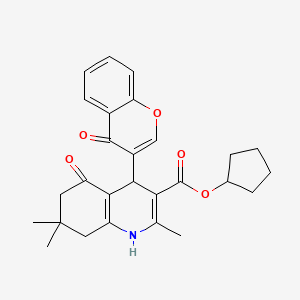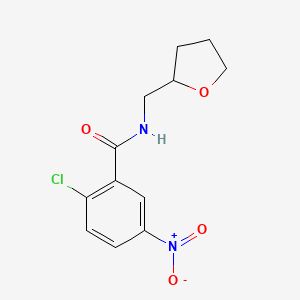![molecular formula C22H31N3O2 B4959458 1-cyclopentyl-5-{[4-(2-methylphenyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B4959458.png)
1-cyclopentyl-5-{[4-(2-methylphenyl)-1-piperazinyl]carbonyl}-2-piperidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclopentyl-5-{[4-(2-methylphenyl)-1-piperazinyl]carbonyl}-2-piperidinone is a chemical compound that belongs to the class of piperidinone derivatives. It is also known as CPP-109 or vigabatrin prodrug. CPP-109 has been extensively studied for its potential therapeutic use in the treatment of addiction, particularly cocaine addiction.
Mécanisme D'action
CPP-109 works by inhibiting the activity of the enzyme GABA transaminase, which is responsible for the breakdown of the neurotransmitter GABA. By inhibiting this enzyme, CPP-109 leads to an increase in the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that can reduce the activity of neurons in the brain. This increase in GABA levels can reduce the rewarding effects of cocaine, thereby reducing cocaine use.
Biochemical and physiological effects:
CPP-109 has been shown to have several biochemical and physiological effects. It can increase the levels of GABA in the brain, which can reduce the activity of neurons in the brain. This can lead to a reduction in the rewarding effects of cocaine, thereby reducing cocaine use. CPP-109 has also been shown to have anxiolytic effects, which can help reduce anxiety and stress associated with addiction.
Avantages Et Limitations Des Expériences En Laboratoire
CPP-109 has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and has a well-established mechanism of action. This makes it a useful tool for studying the role of GABA in addiction. However, one limitation is that it has not been extensively studied in humans, and its safety and efficacy in humans are not well established.
Orientations Futures
There are several future directions for research on CPP-109. One direction is to further study its safety and efficacy in humans. Another direction is to study its potential therapeutic use in the treatment of other addictions, such as opioid addiction. Additionally, further research can be done to better understand the mechanism of action of CPP-109 and its effects on the brain.
Méthodes De Synthèse
CPP-109 is synthesized through a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of cyclopentanone with nitroethane to form 1-(2-nitropropenyl)cyclopentanol. This compound is then reduced to 1-(2-aminoethyl)cyclopentanol, which is further reacted with 4-(2-methylphenyl)-1-piperazinecarboxylic acid to form CPP-109.
Applications De Recherche Scientifique
CPP-109 has been extensively studied for its potential therapeutic use in the treatment of addiction, particularly cocaine addiction. Studies have shown that CPP-109 can effectively reduce cocaine use in both animals and humans. It works by inhibiting the activity of the enzyme GABA transaminase, which leads to an increase in the levels of the neurotransmitter GABA in the brain. This increase in GABA levels can reduce the rewarding effects of cocaine, thereby reducing cocaine use.
Propriétés
IUPAC Name |
1-cyclopentyl-5-[4-(2-methylphenyl)piperazine-1-carbonyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2/c1-17-6-2-5-9-20(17)23-12-14-24(15-13-23)22(27)18-10-11-21(26)25(16-18)19-7-3-4-8-19/h2,5-6,9,18-19H,3-4,7-8,10-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIATCQSOXBJSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCC(=O)N(C3)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4959380.png)
![5-acetyl-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-thiophenecarboxamide](/img/structure/B4959386.png)
![2-[3-(2,5-dichlorophenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B4959394.png)

![3-{[(3-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4959410.png)
![N-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4959416.png)


![1-{3-[3-(6-methoxy-3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-methyl-2-propanol](/img/structure/B4959455.png)

![ethyl 2-({N-(2,4-dimethoxyphenyl)-N-[(2-nitrophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4959471.png)

![1-(3-ethoxy-4-methoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B4959489.png)
![3-allyl-5-{5-chloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4959497.png)